Ethyl aminooxyacetate hydrochloride

Übersicht

Beschreibung

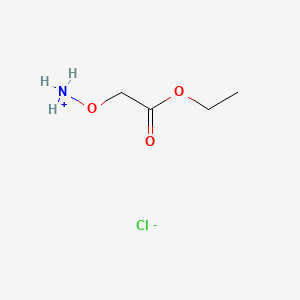

Ethyl aminooxyacetate hydrochloride (also known as aminooxyacetic acid hydrochloride or AOAA ) is a chemical compound with the following properties:

- Chemical Formula : C₂H₅NO₃ • ½HCl

- Molar Mass : 109.3 g/mol

- Melting Point : 138 °C (280 °F; 411 K)

- Boiling Point : 326.7 °C (620.1 °F; 599.8 K)

- Density : 1.375 g/cm³

- Flash Point : 151 °C (304 °F; 424 K)

Synthesis Analysis

The synthesis of ethyl aminooxyacetate hydrochloride involves the reaction between aminooxyacetic acid and ethyl alcohol (ethanol). The resulting compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

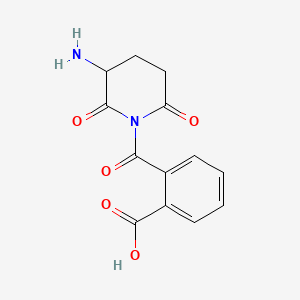

Molecular Structure Analysis

The molecular structure of ethyl aminooxyacetate hydrochloride consists of an aminooxy group (–ONH₂) attached to the acetic acid moiety. The hydrochloride salt provides stability and solubility in aqueous solutions.

Chemical Reactions Analysis

Inhibition of GABA-T Activity : Ethyl aminooxyacetate hydrochloride inhibits the enzyme 4-aminobutyrate aminotransferase (GABA-T) , leading to reduced breakdown of gamma-aminobutyric acid (GABA) . This results in increased GABA levels in tissues.

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes : AOAA acts as a general inhibitor of PLP-dependent enzymes, including GABA-T. It attacks the Schiff base linkage between PLP and the enzyme, forming oxime-type complexes.

Effect on Mitochondrial Energy Metabolism : AOAA impairs mitochondrial energy metabolism, potentially causing excitotoxic lesions similar to those observed in Huntington’s disease.

Physical And Chemical Properties Analysis

AOAA is a crystalline solid, soluble in dimethylformamide (DMF) at a concentration of 2 mg/mL.

Wissenschaftliche Forschungsanwendungen

1. Diuretic Activity

Ethyl aminooxyacetate hydrochloride has been researched for its role in diuretic activity. A study by Plattner et al. (1984) focused on a series of aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, indicating that these compounds, including ethyl aminooxyacetate hydrochloride, show potential as high-ceiling diuretics. The study highlighted that the carboxylic acid function is the active species in vivo, with the ethyl ester group enhancing oral absorption (Plattner et al., 1984).

2. Inhibition of Ethanol Oxidation

Ethyl aminooxyacetate hydrochloride's impact on ethanol metabolism was examined by Harris et al. (1982). They found that high concentrations of ethyl aminooxyacetate hydrochloride stimulate ethanol oxidation in isolated hepatocytes. This paradoxical effect occurs as ethyl aminooxyacetate hydrochloride is metabolized to glycolate and glyoxylate, thus influencing ethanol oxidation processes [(Harris et al., 1982)](https://consensus.app/papers/mechanism-aminooxyacetate-glycolate-stimulation-harris/6f374fc0ab1653a69506e97e74f8289e/?utm_source=chatgpt).

3. Ethylene Biosynthesis Inhibition

A study by Broun and Mayak (1981) revealed that α-Aminooxyacetic acid, a compound related to ethyl aminooxyacetate hydrochloride, can delay ethylene production in plants like cut carnation flowers. This suggests that compounds like ethyl aminooxyacetate hydrochloride might have applications in horticulture, particularly in delaying senescence or ripening in plants (Broun & Mayak, 1981).

4. Neurotoxicity Studies

In a study by Chang and Jang (1995), aminooxyacetic acid was used to investigate the role of mitochondrial energy metabolism in brain damage across different age groups in rats. This research suggests that ethyl aminooxyacetate hydrochloride could be a useful tool in neurotoxicity and neuropharmacology studies, especially in understanding age-dependent effects on the brain (Chang & Jang, 1995).

5. Anticancer Agent Synthesis

Ethyl aminooxyacetate hydrochloride has been involved in the synthesis of potential anticancer agents. Temple et al. (1983) explored its use in the synthesis of Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines, indicating its potential in the development of new anticancer drugs (Temple et al., 1983).

Safety And Hazards

- Caution : AOAA can cause side effects such as drowsiness, ataxia, seizures, and psychosis when administered beyond 2 mg/kg/day.

- Clinical Implications : AOAA’s inhibition of aspartate aminotransferase has implications for breast cancer treatment due to its disruption of glycolysis in cancer cells.

Zukünftige Richtungen

Research on AOAA continues to explore its therapeutic potential, safety profile, and applications in various contexts. Further investigations are needed to optimize dosages and minimize side effects.

Eigenschaften

IUPAC Name |

(2-ethoxy-2-oxoethoxy)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3H2,1,5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSJWBUJZLIWNE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CO[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl aminooxyacetate hydrochloride | |

CAS RN |

3919-73-1 | |

| Record name | Acetic acid, 2-aminooxy-, ethyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.